Sulfurous acid, dibenzyl ester
Overview
Description
Sulfurous acid, dibenzyl ester is an organic compound with the molecular formula (C_{14}H_{14}O_2S). It is an ester derived from sulfurous acid and benzyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfurous acid, dibenzyl ester can be synthesized through the esterification of sulfurous acid with benzyl alcohol. One common method involves the reaction of sulfur dioxide with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process. This method ensures a consistent and high yield of the ester. The process involves the controlled addition of sulfur dioxide to benzyl alcohol in a reactor, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Sulfurous acid, dibenzyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form sulfonic acid derivatives under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Sulfurous acid and benzyl alcohol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Sulfurous acid, dibenzyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The ester is employed in the development of drug molecules and as a protecting group for functional groups in drug synthesis.
Materials Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of sulfurous acid, dibenzyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The ester group is susceptible to attack by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Sulfurous acid, dimethyl ester
- Sulfurous acid, diethyl ester
- Sulfurous acid, diphenyl ester
Comparison
Sulfurous acid, dibenzyl ester is unique due to its benzyl groups, which provide distinct reactivity and properties compared to other sulfurous acid esters. For example, the benzyl groups can participate in additional reactions such as hydrogenation or dehydrogenation, which are not possible with simpler alkyl esters .
Properties
IUPAC Name |
dibenzyl sulfite | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVIFIUGSRBJJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COS(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189011 | |
Record name | Sulfurous acid, dibenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35506-85-5 | |
Record name | Bis(phenylmethyl) sulfite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35506-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfurous acid, dibenzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035506855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl sulfite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfurous acid, dibenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFUROUS ACID, DIBENZYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6QE935XNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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